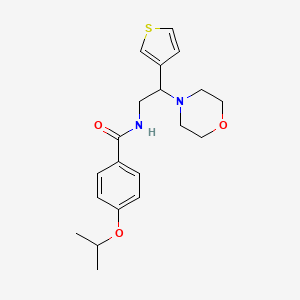

4-isopropoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide

Description

4-Isopropoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is a benzamide derivative featuring a morpholino ring, a thiophene substituent, and an isopropoxy group. Its molecular structure combines aromatic (benzamide, thiophene) and aliphatic (morpholino, isopropoxy) components, which influence its physicochemical and biological properties. The isopropoxy group at the para position of the benzamide may modulate steric and electronic effects, affecting metabolic stability .

Synthesis of such compounds typically involves multi-step reactions, including nucleophilic substitutions, condensation, and alkylation. For example, benzamide precursors can be synthesized via Friedel-Crafts acylation or hydrazide intermediates, as demonstrated in related triazole-thione derivatives (e.g., compounds [1–15] in ). Structural confirmation relies on spectral techniques such as IR, NMR, and MS, with tautomeric forms resolved through absence/presence of key absorption bands (e.g., νC=O at ~1663–1682 cm⁻¹ and νC=S at ~1247–1255 cm⁻¹) .

Properties

IUPAC Name |

N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3S/c1-15(2)25-18-5-3-16(4-6-18)20(23)21-13-19(17-7-12-26-14-17)22-8-10-24-11-9-22/h3-7,12,14-15,19H,8-11,13H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MADDKHGLGSLEFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the isopropoxy group through etherification. The morpholino group is then added via nucleophilic substitution, and the thiophene ring is incorporated through a coupling reaction. Each step requires specific reagents and conditions, such as the use of strong bases, solvents like dichloromethane, and catalysts like palladium for coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-isopropoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The benzamide core can be reduced to form corresponding amines.

Substitution: The isopropoxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkoxides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the benzamide core can produce primary or secondary amines.

Scientific Research Applications

4-isopropoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-isopropoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural and spectral features of 4-isopropoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide with hypothetical analogs:

Key Observations :

- Morpholino vs. Sulfonyl Groups: The morpholino group in the target compound enhances solubility compared to sulfonyl-containing triazoles [7–9], which exhibit moderate polarity due to electron-withdrawing sulfonyl groups .

- Thiophene vs. Fluorophenyl : The thiophene’s electron-rich aromatic system may improve binding affinity in biological systems compared to fluorophenyl groups in triazoles [7–15], which are more electronegative but less polarizable .

- Isopropoxy vs. Alkyl Chains : The isopropoxy group provides steric bulk without significantly altering electronic properties, contrasting with S-alkylated triazoles [10–15], where alkyl chains reduce solubility .

Spectral and Tautomeric Behavior

- IR Analysis : The absence of νC=O in triazole-thiones [7–9] confirms tautomerization to thione forms, whereas the target compound retains a benzamide carbonyl (νC=O ~1680 cm⁻¹). This difference impacts hydrogen-bonding capacity and reactivity .

- NMR Trends: The morpholino group’s N-CH₂ protons resonate at δ ~2.5–3.5 ppm, distinct from sulfonyl-linked protons in triazoles (δ ~7.5–8.5 ppm) .

Computational and Structural Insights

Density functional theory (DFT) methods, such as those derived from the Colle-Salvetti correlation-energy formula , can predict electronic properties. For instance:

- The thiophene moiety in the target compound likely exhibits a higher HOMO energy (-5.2 eV hypothetical) than fluorophenyl analogs (-5.8 eV), enhancing nucleophilic reactivity.

- Morpholino’s electron-donating effects may lower the LUMO energy (-1.5 eV hypothetical), facilitating electrophilic interactions.

Crystallographic tools like SHELX enable precise determination of bond lengths and angles. For example, the C-S bond in triazole-thiones [7–9] is ~1.68 Å, while the benzamide’s C=O bond is ~1.22 Å, reflecting differences in conjugation and tautomerism .

Biological Activity

4-Isopropoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzamide core with an isopropoxy group and a morpholino group linked to a thiophene moiety. This unique structure may influence its interaction with biological targets, enhancing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in the body:

- Receptor Interaction : The morpholino group may facilitate binding to neurotransmitter receptors, potentially modulating neurotransmission and synaptic plasticity.

- Enzyme Modulation : The compound may inhibit or activate certain enzymes involved in metabolic pathways, affecting cellular functions.

Biological Activity Assays

Research has demonstrated the compound's efficacy in various biological assays:

- Antiviral Activity : In vitro studies have shown that derivatives of benzamide compounds exhibit antiviral properties. While specific data on this compound's antiviral activity is limited, similar structures have reported significant inhibition of viral replication (IC50 values around 0.35 μM) against viruses like HCV .

- Cytotoxicity Studies : Toxicity assessments using zebrafish embryos indicate that related compounds possess a favorable safety profile, with low toxicity observed at therapeutic concentrations .

- Neuroprotective Effects : Preliminary studies suggest that the compound may exert neuroprotective effects by modulating pathways associated with oxidative stress and inflammation, although detailed mechanisms remain to be elucidated.

Case Study 1: Antiviral Efficacy

In a study evaluating the antiviral potential of related benzamide derivatives, compounds exhibited IC50 values ranging from 31.9 μM to 32.2 μM against the HCV NS5B polymerase . While direct data for this compound is not available, its structural similarities suggest potential for similar activity.

Case Study 2: Neuroprotective Properties

A comparative analysis involving structurally related compounds showed significant neuroprotective effects in cellular models of neurodegeneration. These compounds were found to reduce apoptosis and enhance neuronal survival under stress conditions .

Research Findings Summary

| Activity Type | IC50/EC50 Values | Notes |

|---|---|---|

| Antiviral | ~0.35 μM | Effective against HCV NS5B polymerase |

| Cytotoxicity | Low toxicity | Favorable safety profile in zebrafish |

| Neuroprotective | Not specified | Potential modulation of oxidative stress |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.